2F-Peracetyl-Fucose

Description

Properties

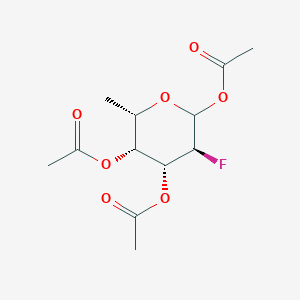

IUPAC Name |

[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJLBVULJFLKN-VLCHEQJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and chemoresistance.[1] This has spurred the development of fucosylation inhibitors as potential therapeutic agents. Among these, 2F-Peracetyl-Fucose (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) has emerged as a potent and widely used tool in glycobiology research.[2][3] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, inhibitory effects on fucosyltransferases, impact on key signaling pathways, and comprehensive experimental protocols for its application in research settings.

Introduction to this compound

This compound is a cell-permeable, fluorinated derivative of L-fucose.[4][5] Its peracetylated form enhances its lipophilicity, allowing for efficient passage across the cell membrane.[6] Once inside the cell, non-specific esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog then enters the salvage pathway of fucose metabolism.[7][8][9][10][11][12]

Mechanism of Action

The inhibitory activity of this compound stems from its metabolic conversion into a fraudulent nucleotide sugar donor, Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[4][5][7] This process can be visualized as a two-step mechanism:

-

Metabolic Activation: Cellular fucokinase phosphorylates 2F-Fuc to 2F-Fucose-1-phosphate, which is then converted to GDP-2F-Fuc by GDP-fucose pyrophosphorylase.[13]

-

Competitive Inhibition: GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[7][13] The fluorine substitution at the C2 position of the fucose moiety is thought to destabilize the transition state of the fucosyl-transfer reaction.

Furthermore, the accumulation of GDP-2F-Fuc within the cell can exert feedback inhibition on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural substrate.[7]

Quantitative Data: Inhibition of Fucosyltransferases

The active metabolite, GDP-2F-Fuc, exhibits competitive inhibition against a range of human FUTs. The inhibitory constants (Ki) for GDP-2F-Fuc have been determined for several key enzymes.

| Fucosyltransferase | Acceptor Substrate | Km for GDP-Fucose (μM) | Ki for GDP-2F-Fucose (μM) | Reference |

| FUT1 | LacNAc | 19.7 ± 1.9 | 35.9 ± 10.4 | [2] |

| FUT3 | LacNAc | 3.1 ± 0.6 | 17.9 ± 1.9 | [2] |

| FUT5 | LacNAc | 10.2 ± 0.8 | 43.4 ± 4.3 | [2] |

| FUT6 | LacNAc | 7.9 ± 0.7 | 26.3 ± 2.5 | [2] |

| FUT8 | Biantennary N-glycan | 33.8 ± 2.5 | 111.8 ± 8.5 | [2] |

| FUT9 | LacNAc | 8.0 ± 0.76 | 27.8 ± 1.7 | [2] |

LacNAc: N-acetyllactosamine

In cell-based assays, this compound has demonstrated potent inhibition of various cellular processes that are dependent on fucosylation.

| Cell Line | Assay | Concentration Range | Effect | Reference |

| NCI-H3122 (NSCLC) | Cell Migration | 25-200 μM | Reduced number of migrated cells | [14] |

| UMSCC14B, UMSCC103 (HNSCC) | Orosphere Formation & Invasion | 64 μM | Smaller spheres with reduced invasion | [14][15] |

| Various Cancer Cell Lines | Cell Viability | 10-100 μM | Significant inhibition of proliferation with 6,6-difluoro and 6,6,6-trifluoro analogs | [16] |

NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma

Impact on Key Signaling Pathways

Aberrant fucosylation is known to modulate critical signaling pathways involved in cell growth, differentiation, and motility. This compound, by inhibiting fucosylation, can effectively interfere with these pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cancer progression, particularly in promoting epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[17][18] Fucosylation of TGF-β receptors has been shown to be crucial for their function. Treatment with this compound can suppress TGF-β-mediated signaling.[4]

References

- 1. Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Delta-induced Notch signaling using fucose analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scispace.com [scispace.com]

- 16. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Bioinformatics approach reveals the critical role of TGF-β signaling pathway in pre-eclampsia development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 2F-Peracetyl-Fucose in the Inhibition of Protein Fucosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein fucosylation, the addition of fucose to N- and O-linked glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer, making the enzymes of the fucosylation pathway attractive targets for therapeutic intervention. 2F-Peracetyl-Fucose (2F-PAF), a cell-permeable fluorinated fucose analog, has emerged as a potent inhibitor of protein fucosylation. This technical guide provides an in-depth exploration of the core mechanisms by which 2F-PAF exerts its inhibitory effects. We will detail its metabolic activation, the dual inhibitory action on fucosyltransferases and the de novo GDP-fucose synthesis pathway, and provide comprehensive experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to Protein Fucosylation and Its Inhibition

Fucosylation is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor glycans on proteins and lipids. In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates.[1][2]

Given the role of fucosylation in disease progression, particularly in cancer metastasis and drug resistance, there is significant interest in developing inhibitors of this process.[3][4] this compound (2F-PAF) is a synthetic, peracetylated, and fluorinated fucose analog designed for enhanced cell permeability.[5] Once inside the cell, it is deacetylated and metabolically converted into a GDP-fucose mimetic, which then disrupts normal fucosylation.[5]

The Dual Mechanism of Action of this compound

This compound inhibits protein fucosylation through a sophisticated dual mechanism that targets both the fucosyltransferases directly and the production of the natural fucose donor substrate.

Metabolic Activation via the Salvage Pathway

Upon entering the cell, the acetyl groups of 2F-PAF are removed by intracellular esterases, yielding 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog is then processed by the salvage pathway enzymes. Fucokinase (FUK) phosphorylates 2F-Fuc to 2F-fucose-1-phosphate, which is subsequently converted to GDP-2F-fucose by GDP-fucose pyrophosphorylase (GFPP).[1]

Competitive Inhibition of Fucosyltransferases

The metabolically generated GDP-2F-fucose acts as a competitive inhibitor of various fucosyltransferases (FUTs).[7] It competes with the natural substrate, GDP-fucose, for the active site of these enzymes. While the binding affinity of GDP-2F-fucose to FUTs is significant, the transfer of 2-fluoro-fucose to the glycan acceptor is either impossible or occurs at a very slow rate. This effectively blocks the fucosylation of target proteins.

Feedback Inhibition of the De Novo GDP-Fucose Synthesis Pathway

The accumulation of GDP-2F-fucose within the cell also leads to the feedback inhibition of the de novo GDP-fucose synthesis pathway.[8] This pathway's first committed step is the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, a reaction catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[9][10] GDP-fucose and its analogs, including GDP-2F-fucose, act as allosteric inhibitors of GMD, thereby reducing the overall intracellular pool of GDP-fucose.[8][9]

Quantitative Data on the Inhibition of Fucosylation

The inhibitory effects of this compound and its metabolites have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Fucosyltransferases by GDP-2-deoxy-2-fluoro-L-fucose

| Fucosyltransferase | Ki (µM) |

| FUT3 | 4 - 38 |

| FUT5 | 4 - 38 |

| FUT6 | 4 - 38 |

| FUT7 | 4 - 38 |

Table 2: Cellular Inhibition of Fucosylation by this compound

| Cell Line | Concentration (µM) | Duration | Observed Effect | Reference |

| CHO-DG44 | 50 | - | Inhibition of IgG1 monoclonal antibody fucosylation. | [11] |

| NCI-H3122 | 25 - 200 | 48 hours | Inhibition of cell migration. | [3] |

| U251-MG | 200 | 5 days | Increased sensitivity to temozolomide. | [3] |

| Calu-1-Luc | 20 µg/ml | 96 hours | Reduced metastatic capacity in a mouse model. | [3] |

| HepG2 | 10 - 100 | - | Dose-dependent inhibition of fucosylation. | [6] |

| HL-60 | 32 | 3 days | Suppression of cell surface fucosylation. | [12][13] |

Detailed Experimental Protocols

Fucosyltransferase Activity Assay (Radiolabeled Method)

This protocol describes a method for measuring FUT activity using a radiolabeled fucose donor.[14]

Materials:

-

Enzyme source (recombinant FUT or cell lysate)

-

Acceptor substrate (e.g., glycoprotein, glycopeptide)

-

GDP-[14C]fucose

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 25 mM MnCl2, 0.5% Triton X-100)

-

Stop solution (e.g., 20 mM EDTA)

-

C18 Sep-Pak cartridges

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding GDP-[14C]fucose.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled product from unreacted GDP-[14C]fucose using a C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove unincorporated radiolabel.

-

Elute the radiolabeled product with methanol.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

N-Glycan Analysis by Mass Spectrometry (MALDI-TOF)

This protocol outlines the general steps for the release, purification, and analysis of N-glycans from glycoproteins treated with 2F-PAF.

Protocol for N-Glycan Release and Permethylation: [15][16][17]

-

Reduction and Alkylation:

-

Resuspend the glycoprotein sample in a denaturing buffer containing DTT and incubate to reduce disulfide bonds.

-

Add iodoacetamide to alkylate the free sulfhydryl groups.

-

Dialyze the sample to remove excess reagents.

-

-

Proteolytic Digestion:

-

Digest the protein with a protease such as trypsin overnight.

-

-

N-Glycan Release:

-

Incubate the resulting glycopeptides with PNGase F to release the N-glycans.

-

-

Purification of N-Glycans:

-

Separate the released N-glycans from the peptides using a C18 Sep-Pak cartridge.

-

-

-

Dry the purified N-glycans.

-

Resuspend in DMSO and add a slurry of NaOH in DMSO followed by methyl iodide.

-

Incubate to allow for complete permethylation of hydroxyl groups.

-

Quench the reaction and extract the permethylated glycans.

-

-

MALDI-TOF MS Analysis:

-

Co-crystallize the permethylated glycans with a suitable matrix (e.g., DHB) on a MALDI target plate.

-

Acquire mass spectra in positive ion mode to identify and quantify the different glycan structures.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of 2F-PAF.[20][21][22][23]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2F-PAF and include an untreated control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Conclusion

This compound is a powerful tool for studying the roles of protein fucosylation and holds promise as a therapeutic agent. Its dual mechanism of action, involving both the competitive inhibition of fucosyltransferases and the feedback inhibition of the de novo GDP-fucose synthesis pathway, makes it a highly effective inhibitor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of 2F-PAF in modulating fucosylation in health and disease.

References

- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Fucosyltransferase Inhibitor, this compound this compound is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]

- 6. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. cores.emory.edu [cores.emory.edu]

- 17. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 18. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. texaschildrens.org [texaschildrens.org]

The Role of 2F-Peracetyl-Fucose in Glycosylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2F-Peracetyl-Fucose (2F-PAF), a potent inhibitor of fucosylation. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer, making it a compelling target for therapeutic intervention. This compound is a cell-permeable fucose analog that effectively disrupts fucosylation, offering a powerful tool for research and drug development. This document details its mechanism of action, provides comprehensive experimental protocols for its use, presents quantitative data on its effects, and visualizes key pathways and workflows.

Introduction to Fucosylation and its Significance

Glycosylation is one of the most common and complex post-translational modifications, profoundly impacting protein function, localization, and stability. Fucosylation, the covalent attachment of the monosaccharide L-fucose to N- and O-linked glycans and lipids, is a terminal step in glycan biosynthesis. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).

Fucosylated glycans play crucial roles in:

-

Cell-cell recognition and adhesion: Mediating interactions between cells, such as selectin-ligand binding in immune cell trafficking.

-

Receptor activation: Modulating the activity of signaling receptors like the epidermal growth factor receptor (EGFR).

-

Host-microbe interactions: Influencing the binding of pathogens to host cells.

Dysregulation of fucosylation is implicated in a range of pathologies. In cancer, increased fucosylation is associated with enhanced tumor growth, invasion, metastasis, and chemoresistance. Consequently, inhibiting fucosylation has emerged as a promising strategy for cancer therapy.

Mechanism of Action of this compound

This compound is a synthetic, peracetylated, and fluorinated analog of L-fucose. Its chemical modifications confer cell permeability and metabolic activity as a fucosylation inhibitor. The mechanism of action proceeds through a multi-step intracellular process:

-

Cellular Uptake and Deacetylation: The peracetyl groups enhance the hydrophobicity of 2F-Fucose, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).

-

Metabolic Conversion: 2F-Fuc enters the fucose salvage pathway, where it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). This molecule acts as a fraudulent substrate, mimicking the natural fucose donor, GDP-L-fucose.

-

Inhibition of Fucosylation: GDP-2F-Fuc competitively inhibits fucosyltransferases (FUTs), preventing the transfer of fucose to glycan acceptors.

-

Feedback Inhibition: The accumulation of GDP-2F-Fuc also leads to feedback inhibition of the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor.

This dual mechanism of action makes this compound a highly effective and global inhibitor of cellular fucosylation.

2F-Peracetyl-Fucose's effect on the de novo and salvage pathways of fucosylation.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is a hallmark of various diseases, most notably cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. Cellular fucosylation is primarily governed by two pathways: the de novo synthesis pathway and the salvage pathway. This technical guide provides an in-depth analysis of 2F-Peracetyl-Fucose (2F-PAF), a potent inhibitor of fucosylation, and its effects on both of these pathways. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its impact on cellular fucosylation.

The De Novo and Salvage Pathways of Fucosylation

Cells utilize two main pathways to produce the nucleotide sugar donor, GDP-L-fucose, which is essential for fucosyltransferase activity.

-

The De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic process. GDP-mannose 4,6-dehydratase (GMD) first converts GDP-mannose to GDP-4-keto-6-deoxymannose. Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) catalyzes the formation of GDP-L-fucose.[1][2] This pathway is the primary source of GDP-L-fucose in most cells.[1]

-

The Salvage Pathway: This pathway utilizes free L-fucose from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2] Fucokinase (FUK) phosphorylates L-fucose to fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP).

Mechanism of Action of this compound (2F-PAF)

This compound (also known as 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a cell-permeable, fluorinated fucose analog that acts as a potent inhibitor of fucosylation.[3][4][5][6][7][8] Its peracetylated form enhances its cell permeability, and once inside the cell, cytosolic esterases remove the acetyl groups.[9] The resulting 2-deoxy-2-fluoro-L-fucose (2F-Fuc) enters the salvage pathway, where it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[9]

The inhibitory effects of 2F-PAF are twofold:

-

Inhibition of the De Novo Pathway: The intracellular accumulation of GDP-2F-Fuc acts as a feedback inhibitor of the de novo pathway, effectively shutting down the endogenous production of GDP-L-fucose.[9][10]

-

Competition for Fucosyltransferases: GDP-2F-Fuc can also act as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate GDP-L-fucose for binding to the active site of these enzymes.[9]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines and systems.

| Cell Line/System | Concentration | Incubation Time | Observed Effect | Reference |

| CHO-DG44 cells | 50 µM | - | Inhibition of IgG1 monoclonal antibody fucosylation. | [11] |

| CHO-DG44 cells | Concentration-dependent | - | Reduction of intracellular GDP-fucose levels. | [11] |

| NSCLC cells | 0, 25, 50, 100, 200 µM | 1h or 24h | Suppression of TGFβ-mediated Smad3 phosphorylation and nuclear translocation. | [12] |

| U251-MG cells | 200 µM | 5 days | Increased sensitivity to temozolomide (TMZ). | [12] |

| U251-MG cells | 200 µM | 24h | Inhibition of Transwell invasion. | [12] |

| Inflamed Nucleus Pulposus (NP) cells | 300 µM | 72h | Reduced collagen type 2 (COL2) expression. | [12] |

| Calu-1-Luc cells (in vivo) | 20 µg/ml (pre-treatment) | 96h | Reduced metastatic capacity in a mouse model. | [12] |

| Dugesia japonica | 500 µM | 0, 1, 3, 5, 7 days | Inhibition of head regeneration. | [12] |

| UMSCC14B and UMSCC103 cells | 64 µM | 72h | Inhibition of orosphere formation and invasion. | [4] |

| NCI-H3122 cells | 25-200 µM | 48h | Inhibition of migration ability. | [4] |

| HL-60 cells | up to 200 µM | 3 days | Complete abolition of Lewis-X and sLex expression. | [7] |

| Expi293 or ExpiCHO cells | 200 µM | - | Production of low fucosylated monoclonal antibodies. | [13] |

Experimental Protocols

This section provides detailed methodologies for assessing the effects of this compound on cellular fucosylation using common laboratory techniques.

Western Blotting for Global Fucosylation Analysis

This protocol allows for the detection of total fucosylated proteins in cell lysates using fucose-specific lectins.

Materials:

-

This compound (2F-PAF) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Biotinylated fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL, Lens culinaris agglutinin - LCA, or Pisum sativum agglutinin - PSA)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Antibody for loading control (e.g., anti-β-actin)

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of 2F-PAF for the specified duration. Include untreated and vehicle (e.g., DMSO) controls.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with the biotinylated fucose-specific lectin (diluted in blocking buffer) overnight at 4°C.

-

Streptavidin-HRP Incubation: Wash the membrane three times with TBST and then incubate with Streptavidin-HRP conjugate for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a digital imager.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

Flow Cytometry for Cell Surface Fucosylation

This protocol quantifies the level of fucose on the cell surface using a fluorescently labeled lectin.

Materials:

-

This compound (2F-PAF)

-

Cells in suspension or adherent cells

-

FACS buffer (PBS with 2% fetal bovine serum)

-

FITC-conjugated fucose-specific lectin (e.g., AAL-FITC)

-

Propidium iodide (PI) or other viability dye

Procedure:

-

Cell Treatment: Treat cells with 2F-PAF as described in the western blotting protocol.

-

Cell Harvesting: Harvest the cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, followed by neutralization with complete medium.

-

Washing: Wash the cells twice with cold FACS buffer by centrifugation.

-

Lectin Staining: Resuspend the cells in FACS buffer containing the FITC-conjugated lectin at the manufacturer's recommended concentration. Incubate for 30-60 minutes on ice in the dark.

-

Final Wash: Wash the cells twice with cold FACS buffer to remove unbound lectin.

-

Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like PI just before analysis.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and detecting emission at ~520 nm.

-

Data Analysis: Gate on the live cell population (PI-negative) and determine the median fluorescence intensity (MFI) of the FITC signal for each sample. A decrease in MFI in 2F-PAF-treated cells indicates a reduction in cell surface fucosylation.

Mass Spectrometry for Detailed Glycan Analysis

Mass spectrometry provides the most detailed information on the specific glycan structures affected by 2F-PAF treatment. This is a complex workflow that typically involves glycan release, labeling, and LC-MS/MS analysis.

General Protocol Outline:

-

Sample Preparation: Extract total protein from 2F-PAF-treated and control cells.

-

Glycan Release: Release N-glycans from the glycoproteins using an enzyme such as PNGase F.

-

Glycan Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide) to facilitate detection.

-

Purification: Purify the labeled glycans using techniques like hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

-

LC-MS/MS Analysis: Separate the purified glycans by liquid chromatography and analyze them by tandem mass spectrometry to determine their structures and relative abundances.

-

Data Analysis: Use specialized software to identify and quantify the different glycan structures. Compare the profiles of fucosylated and afucosylated glycans between the 2F-PAF-treated and control samples.

Conclusion

This compound is a valuable tool for studying the roles of fucosylation in various biological systems and holds potential as a therapeutic agent. Its dual mechanism of inhibiting the de novo pathway and competing for fucosyltransferases makes it a highly effective inhibitor of cellular fucosylation. The experimental protocols provided in this guide offer robust methods for researchers to investigate the effects of 2F-PAF and other fucosylation inhibitors, thereby advancing our understanding of the functional consequences of altered fucosylation in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fucosyltransferase Inhibitor, this compound this compound is a cell-permeable fluorinated fucose derivative that acts as an inhibitor of fucosyltransferases following its uptake and metabolic transformation into a GDP-fucose mimetic. | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MilliporeSigma Calbiochem Fucosyltransferase Inhibitor, this compound 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 9. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. glpbio.com [glpbio.com]

- 13. ProteoCool: ProteoCool Pills#10: Use of this compound to produce low fucosilated monoclonal antibodies with Expi293 and ExpiCHO cell lines [proteocool.blogspot.com]

Unveiling 2F-Peracetyl-Fucose: A Technical Guide to its Discovery, Synthesis, and Application as a Fucosyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a critical post-translational modification implicated in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The enzymes responsible for this modification, fucosyltransferases (FUTs), have emerged as significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of 2F-Peracetyl-Fucose (2F-PerAcFuc), a potent, cell-permeable inhibitor of fucosylation. We delve into the scientific background leading to the development of fluorinated fucose analogs, detail the methodologies for its synthesis and application in biological systems, and present its effects on cellular signaling pathways. This document serves as a core resource for researchers investigating fucosylation and developing novel therapeutics targeting this pathway.

Introduction: The Rise of Fucosyltransferase Inhibitors

The intricate roles of fucosylated glycans in cellular function have spurred the development of chemical tools to modulate their biosynthesis. Small molecule inhibitors of fucosylation offer a powerful approach to study the functional consequences of this modification and hold promise as therapeutic agents for diseases such as cancer and inflammatory disorders.[1] Among these, fluorinated analogs of L-fucose have garnered significant attention due to their ability to act as metabolic inhibitors.

This compound (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose) is a chemically synthesized analog of L-fucose.[2] Its design is predicated on the principle of metabolic trapping. As a cell-permeable molecule, it is taken up by cells and processed by the fucose salvage pathway, where it is converted into a GDP-fucose mimetic.[3][4][5] This fraudulent substrate then acts as a competitive inhibitor of various fucosyltransferases (FUTs), effectively blocking the transfer of fucose to their target molecules.[3][6][7][8][9][10][11] Furthermore, the accumulation of the fluorinated GDP-fucose analog can act as a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway, further depleting the cell of fucosylated glycans.[12]

Synthesis of this compound

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls within the broader development of fluorinated sugar analogs. The introduction of a fluorine atom at the C2 position of fucose is a key modification that imparts its inhibitory properties. General strategies for the synthesis of such compounds involve deoxyfluorination and electrophilic fluorination of fucose precursors.[1]

A plausible synthetic route, based on established methods for creating fluorinated fucose analogs, is as follows:

-

Protection of L-Fucose: The hydroxyl groups of L-fucose are protected, often by acetylation, to prevent unwanted side reactions in subsequent steps.

-

Introduction of Fluorine at C2: A key step involves the replacement of the hydroxyl group at the C2 position with a fluorine atom. This can be achieved through various fluorinating agents.

-

Peracetylation: Following the fluorination step, the remaining hydroxyl groups are acetylated to yield the final product, this compound. This peracetylation enhances the compound's cell permeability.

Mechanism of Action and Biological Effects

This compound exerts its biological effects by disrupting the normal process of fucosylation. Its mechanism can be visualized as a two-step process within the cell, followed by the inhibition of downstream signaling pathways.

Cellular Uptake and Metabolic Conversion

The peracetylated form of 2-fluoro-fucose allows it to readily cross the cell membrane. Once inside the cell, cellular esterases remove the acetyl groups, releasing 2-fluoro-fucose. This molecule then enters the fucose salvage pathway, where it is converted to GDP-2-fluoro-fucose.

Inhibition of TGFβ-Mediated Signaling

One of the well-documented effects of this compound is the inhibition of the Transforming Growth Factor Beta (TGFβ) signaling pathway. Specifically, it has been shown to suppress TGFβ-mediated Smad3 phosphorylation and its subsequent nuclear translocation in non-small cell lung cancer (NSCLC) cells.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Duration | Effect |

| NSCLC cells | 25, 50, 100, 200 µM | 1h or 24h | Suppressed TGFβ-mediated Smad3 phosphorylation and nuclear translocation.[13] |

| U251-MG cells | 200 µM | 5 days | Increased sensitivity to temozolomide (TMZ).[13] |

| U251-MG cells | 200 µM | 24h | Inhibited Transwell invasion.[13] |

| Inflamed Nucleus Pulposus (NP) cells | 300 µM | 72h | Reduced collagen type 2 (COL2) expression.[13] |

| Healthy NP cells | 300 µM | 72h | No effect.[13] |

| HL-60 cells | up to 200 µM | 3 days | Complete abolition of Lewis-X and sLex expression.[4] |

| CHO-DG44 cells | 50 µM | - | Inhibited fucosylation of IgG1 monoclonal antibodies.[14][15] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Duration | Effect |

| Mouse model of NSCLC metastasis | 20 µg/ml in vitro treatment of Calu-1-Luc cells prior to injection | 96h | Reduced metastatic capacity of Calu-1-Luc cells.[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Cell Culture and Treatment

-

Cell Lines: NCI-H3122 (NSCLC), U251-MG (glioblastoma), Nucleus Pulposus (NP) cells, Calu-1-Luc (NSCLC).

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution is prepared by dissolving this compound powder in DMSO.[14] This stock solution is then diluted in culture medium to the desired final concentrations (e.g., 25, 50, 100, 200 µM).

Western Blot Analysis for Smad3 Phosphorylation

-

Cell Treatment: NCI-H3122 cells are treated with TGFβ (e.g., 1 ng/ml) and varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Protein Extraction: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad3 and total Smad3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Confocal Microscopy for Smad3 Nuclear Translocation

-

Cell Treatment: NCI-H3122 cells grown on coverslips are treated with TGFβ and this compound.

-

Immunofluorescence: Cells are fixed, permeabilized, and incubated with an anti-Smad3 antibody followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated).

-

Nuclear Staining: The nucleus is counterstained with DAPI.

-

Imaging: The localization of Smad3 is visualized using a confocal microscope.

In Vivo Metastasis Assay

-

Cell Preparation: Calu-1-Luc cells are treated with this compound (e.g., 20 µg/ml) for 96 hours in vitro.

-

Animal Injection: BALB/c-nude mice are injected intravenously with the treated Calu-1-Luc cells.

-

Bioluminescence Imaging (BLI): At specified time points (e.g., 2 weeks post-injection), mice are anesthetized and injected intraperitoneally with D-Luciferin.

-

Image Acquisition and Analysis: Bioluminescence is imaged using an in vivo imaging system, and the intensity is measured to quantify tumor burden and metastasis.

References

- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. Development of fucosyltransferase and fucosidase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Development of α1,6-fucosyltransferase inhibitors through the diversity-oriented syntheses of GDP-fucose mimics using the coupling between alkyne and sulfonyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of fucosyltransferase and fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. publications.iupac.org [publications.iupac.org]

Exploring the Cell Permeability and Efficacy of 2F-Peracetyl-Fucose: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2F-Peracetyl-Fucose, a pivotal small molecule inhibitor used in glycobiology and cancer research. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in numerous cellular processes, and its aberrant regulation is a hallmark of various diseases, including cancer. This compound serves as a key tool for researchers to probe and inhibit these processes. This document details its mechanism of cellular uptake, subsequent metabolic activation, and its action as a potent inhibitor of fucosyltransferases. We present quantitative data from various studies in structured tables, outline detailed experimental protocols for assessing its permeability and biological effects, and provide visualizations of its metabolic pathway and experimental workflows to support researchers, scientists, and drug development professionals in their work.

Introduction to this compound

This compound (also known as 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a synthetic, cell-permeable fluorinated derivative of L-fucose.[1] It is designed to act as a metabolic inhibitor of fucosylation. The peracetylation of the fucose analog enhances its lipophilicity, which is believed to improve its ability to cross the cell membrane compared to its non-acetylated counterpart, 2-deoxy-2-fluoro-L-fucose (2F-Fuc).[2][3][4] Once inside the cell, it undergoes metabolic conversion into a mimic of Guanosine Diphosphate-fucose (GDP-fucose), the natural substrate for fucosyltransferases (FUTs), thereby inhibiting the fucosylation of glycoproteins and glycolipids.[1][5] This inhibitory action makes it an invaluable tool for studying the roles of fucosylation in cell adhesion, signaling, and metastasis, and for developing therapeutic strategies that target these pathways.[6][7]

Mechanism of Cellular Uptake and Action

The efficacy of this compound as a fucosylation inhibitor is contingent on a multi-step intracellular process. This process begins with its passive diffusion across the plasma membrane and culminates in the disruption of two major fucosylation pathways.

-

Cellular Entry and Deacetylation : The acetyl groups on this compound increase its hydrophobicity, facilitating its passage through the lipid bilayer of the cell membrane. Upon entering the cytoplasm, these acetyl groups are rapidly removed by ubiquitous intracellular non-specific esterases, releasing the free fluorinated sugar, 2F-Fuc.[2][3]

-

Metabolic Activation via the Salvage Pathway : The liberated 2F-Fuc is then processed by the fucose salvage pathway.[2][3][5] This pathway involves two key enzymatic steps:

-

Inhibition of Fucosylation : The resulting GDP-2F-Fuc disrupts cellular fucosylation through a dual mechanism:

-

Competitive Inhibition : GDP-2F-Fuc acts as a competitive inhibitor for various fucosyltransferases (FUTs), competing with the endogenous GDP-fucose for binding to the enzyme's active site.[2][4][10] This directly blocks the transfer of fucose to glycan acceptors.

-

Feedback Inhibition : The accumulation of GDP-2F-Fuc within the cell also exerts feedback inhibition on the de novo pathway of GDP-fucose synthesis.[2][4][11] This allosteric inhibition reduces the overall intracellular pool of the natural GDP-fucose, further potentiating the block on fucosylation.[12]

-

The following diagram illustrates the metabolic pathway and inhibitory action of this compound.

Data Presentation: Efficacy and Experimental Concentrations

The following tables summarize the quantitative data from various studies investigating the effects of this compound on different cell lines and biological processes.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

| Cell Line | Concentration | Duration | Observed Effect | Reference |

| HL-60 | Not specified | 3 days | Complete abolition of Lewis-X and Sialyl Lewis-X expression. | [1] |

| HL-60, CHO | Up to 200 µM | Not specified | No significant effect on cell viability or doubling time. | [1] |

| UMSCC14B, UMSCC103 | 64 µM | 72 hours | Inhibition of orosphere formation and invasion. | [6][7] |

| NCI-H3122 | 25 - 200 µM | 48 hours | Inhibition of cell migration. | [6] |

| Calu-1 | 20 µg/ml (~68 µM) | 96 hours | Reduced metastatic capacity in a mouse xenograft model. | [13] |

| U251-MG | 200 µM | 24 hours | Inhibition of Transwell invasion. | [13] |

| NSCLC cells | 25 - 200 µM | 1-24 hours | Suppressed TGFβ-mediated Smad3 phosphorylation. | [13] |

| CHO cells | Not specified | Not specified | A study noted that acetylation only moderately enhanced the inhibitory effect on core fucosylation compared to the non-acetylated form. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cell permeability and biological activity of this compound.

Protocol: Caco-2 Permeability Assay

This assay is a standard in vitro method to predict human intestinal absorption of a compound and can be adapted to assess its general cell permeability.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Lucifer Yellow (paracellular integrity marker)

-

LC-MS/MS system for analysis

Methodology:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable. Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; a Papp < 10⁻⁶ cm/s indicates good integrity.[14]

-

Transport Experiment (Apical to Basolateral): a. Wash the monolayer on both apical and basolateral sides with pre-warmed transport buffer. b. Add transport buffer containing the test concentration of this compound (e.g., 10 µM) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

-

dQ/dt: The rate of compound appearance in the receiver chamber (mol/s).

-

A: The surface area of the membrane (cm²).

-

C₀: The initial concentration in the donor chamber (mol/cm³).

-

Protocol: Analysis of Cell Surface Fucosylation by Flow Cytometry

This protocol measures the change in cell surface fucosylated glycans following treatment with this compound.[11]

Objective: To quantify the inhibition of fucosylation on a target cell line.

Materials:

-

Target cells (e.g., HL-60, CHO)

-

This compound

-

Cell culture medium

-

FACS buffer (PBS with 1% BSA)

-

Primary antibody or lectin against a fucosylated epitope (e.g., anti-Sialyl Lewis X antibody; Aleuria Aurantia Lectin (AAL) for core fucose).[11]

-

Fluorescently-labeled secondary antibody or streptavidin (if primary is biotinylated).

-

Flow cytometer.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 3-5 days.

-

Cell Harvesting and Staining: a. Harvest cells and wash twice with cold FACS buffer. b. Resuspend cells in FACS buffer containing the primary antibody or biotinylated lectin at the recommended concentration. c. Incubate for 45-60 minutes on ice, protected from light. d. Wash cells twice with FACS buffer. e. If using an unlabeled primary, resuspend cells in FACS buffer containing the appropriate fluorescently-labeled secondary antibody/streptavidin. f. Incubate for 30 minutes on ice, protected from light.

-

Data Acquisition: Wash cells twice more and resuspend in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Data Analysis: Calculate the median fluorescence intensity (MFI) for each treatment group. Normalize the MFI of treated samples to the vehicle control (set to 100%) to determine the percentage of remaining fucosylation.

The following diagram outlines the experimental workflow for this protocol.

Conclusion

This compound stands as a well-established and effective tool for the global inhibition of cellular fucosylation. Its enhanced cell permeability, a direct result of its peracetylated structure, allows it to efficiently enter cells where it is metabolically activated to GDP-2F-Fuc. Through a dual mechanism of competitive and feedback inhibition, it profoundly reduces the fucosylation of cellular glycans. The experimental protocols and data presented herein provide a robust framework for researchers to utilize this inhibitor effectively, enabling deeper exploration into the functional consequences of fucosylation in health and disease and aiding in the development of novel therapeutic agents.

References

- 1. Fucosyltransferase Inhibitor, this compound - Calbiochem | 344827 [merckmillipore.com]

- 2. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. air.unimi.it [air.unimi.it]

- 8. 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. glpbio.com [glpbio.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Foundational Science of 2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research that has established 2F-Peracetyl-Fucose (2F-PerAcFuc) as a critical tool in glycobiology and a potential therapeutic agent. 2F-PerAcFuc is a cell-permeable, peracetylated fucose analog that acts as a potent and global inhibitor of fucosyltransferases (FUTs). Its mechanism of action relies on its metabolic conversion to GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc), a competitive inhibitor of the natural FUT substrate, GDP-fucose. This guide provides a comprehensive overview of the core research, including its mechanism of action, key experimental findings, and detailed protocols for its synthesis and application in seminal in vitro and in vivo studies. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using DOT language diagrams.

Introduction to Fucosylation and Its Inhibition

Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, where it contributes to metastasis and chemoresistance. The enzymes responsible for fucosylation, fucosyltransferases (FUTs), are therefore attractive targets for therapeutic intervention.

This compound has emerged as a powerful chemical tool to study the roles of fucosylation and as a potential therapeutic to counter pathological hyper-fucosylation. Its peracetylated form enhances cell permeability, allowing it to be efficiently taken up by cells where it is deacetylated and converted into its active inhibitory form.[1][2]

Mechanism of Action

The inhibitory effect of this compound stems from a two-pronged metabolic disruption of the fucosylation pathway.

-

Competitive Inhibition: Once inside the cell, cytosolic esterases remove the acetyl groups from 2F-PerAcFuc, yielding 2-deoxy-2-fluoro-L-fucose (2F-Fuc). The salvage pathway then converts 2F-Fuc into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[3][4] This fluorinated analog of the natural donor substrate, GDP-fucose, competes for the active site of fucosyltransferases. The presence of the fluorine atom at the C2 position prevents the enzymatic transfer of the fucose analog to the acceptor glycan, thus potently inhibiting the fucosylation process.[1][4]

-

Feedback Inhibition: The accumulation of GDP-2F-Fuc within the cell also leads to feedback inhibition of the de novo pathway of GDP-fucose synthesis.[1][4][5] This further depletes the intracellular pool of the natural donor substrate, enhancing the overall inhibitory effect on fucosylation.

Foundational In Vitro Studies

Inhibition of Fucosylation in Cancer Cell Lines

Seminal studies have demonstrated the efficacy of this compound in reducing fucosylation across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Duration | Observed Effect | Reference |

| HL-60 | Promyelocytic Leukemia | 50 | 3 days | Complete abolition of Lewis-X and Sialyl-Lewis X expression. | [6] |

| NCI-H3122 | Non-Small Cell Lung Cancer | 25-200 | 48 hours | Inhibition of cell migration. | [7] |

| UMSCC14B, UMSCC103 | Head and Neck Squamous Cell Carcinoma | 64 | 72 hours | Inhibition of orosphere formation and invasion. | [7] |

| U251-MG | Glioblastoma | 200 | 5 days | Increased sensitivity to temozolomide (TMZ). | [8] |

| Calu-1 | Non-Small Cell Lung Cancer | 20 µg/ml (~68 µM) | 96 hours | Reduced metastatic capacity in a subsequent in vivo model. | [8] |

Inhibition of TGF-β-Mediated Smad3 Phosphorylation

This compound has been shown to suppress the transforming growth factor-β (TGF-β) signaling pathway, which is implicated in cancer progression and metastasis.

Experimental Protocol: Western Blot for Phospho-Smad3

-

Cell Culture and Treatment: NCI-H3122 cells are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (0, 25, 50, 100, and 200 µM) for 1 hour, followed by stimulation with 1 ng/ml of TGF-β.[8]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Smad3 (e.g., clone O72-670) and total Smad3.[9] Following washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Foundational In Vivo Studies

Inhibition of Tumor Metastasis

The anti-metastatic potential of this compound has been demonstrated in a xenograft mouse model.

Experimental Protocol: In Vivo Lung Metastasis Model

-

Cell Preparation: Calu-1-Luc cells, which are engineered to express luciferase, are treated with 20 µg/ml of this compound for 96 hours in culture.[8]

-

Animal Model: BALB/c nude mice are used for the study.

-

Cell Injection: 1 x 10^6 treated Calu-1-Luc cells are injected intravenously into the tail vein of the mice.[8]

-

Bioluminescence Imaging (BLI): Two weeks post-injection, mice are anesthetized, and D-Luciferin (150 mg/kg) is administered intraperitoneally. After 10 minutes, bioluminescence is imaged using an in vivo imaging system to quantify lung metastasis.[8]

-

Data Analysis: The bioluminescent signal intensity from the lung region is quantified to assess the metastatic burden.

Table 2: In Vivo Efficacy of this compound in a Metastasis Model

| Animal Model | Cell Line | Treatment | Route of Administration | Assessment | Outcome | Reference |

| BALB/c nude mice | Calu-1-Luc | 20 µg/ml 2F-PerAcFuc (pre-treatment of cells) | Intravenous | Bioluminescence imaging of lungs | Reduced tumor colonization in the lungs. | [8] |

Synthesis of this compound

While detailed, step-by-step protocols for the synthesis of this compound are often proprietary or reference earlier works, the general strategy involves the fluorination and subsequent peracetylation of a fucose precursor. Foundational work by Rillahan et al. (2012) in Nature Chemical Biology outlines a synthetic route. The synthesis typically starts from L-fucose or a protected derivative. Key steps involve the selective introduction of a fluorine atom at the C2 position, often through nucleophilic substitution, followed by the acetylation of the free hydroxyl groups using reagents like acetic anhydride in the presence of a base. Purification is typically achieved through column chromatography.

Future Directions and Conclusion

The foundational research on this compound has solidified its importance as a potent inhibitor of fucosylation. The in vitro and in vivo studies highlighted in this guide provide a strong basis for its use in elucidating the roles of fucosylation in health and disease. For drug development professionals, this compound and its derivatives represent a promising avenue for the development of novel therapeutics targeting cancer and other diseases characterized by aberrant fucosylation. Future research will likely focus on optimizing the pharmacokinetic properties of fucosylation inhibitors and exploring their efficacy in a wider range of preclinical models.

This technical guide provides a condensed yet comprehensive overview of the core science behind this compound, offering valuable insights and methodologies for researchers in the field.

References

- 1. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]

- 3. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

Methodological & Application

Application of 2F-Peracetyl-Fucose in the Production of Afucosylated Antibodies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2F-Peracetyl-Fucose, a fucosyltransferase inhibitor, to produce afucosylated monoclonal antibodies (mAbs) with enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2][3] The protocols are intended for research and development purposes in the fields of antibody engineering and cancer immunotherapy.

Introduction

The glycosylation profile of therapeutic antibodies is a critical quality attribute that significantly influences their efficacy and safety.[1] Specifically, the absence of core fucose on the N-glycan of the antibody's Fc region leads to a dramatic increase in its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[1][2][4] This enhanced binding translates to a more potent ADCC response, a key mechanism for eliminating target cancer cells.[1][2][3]

While cell line engineering, such as knocking out the FUT8 gene, can produce fully afucosylated antibodies, this approach can be time-consuming.[5][6][7] A simpler and more rapid alternative for laboratory-scale production and screening is the metabolic inhibition of fucosylation by supplementing cell culture media with fucose analogs.[5][6] this compound is a cell-permeable fluorinated fucose derivative that serves as a potent inhibitor of fucosyltransferases.[8][9][10] Once inside the cell, it is metabolized into a GDP-fucose mimic, which disrupts the normal fucosylation process.[9][11]

These application notes provide a comprehensive guide to using this compound for generating afucosylated antibodies, including quantitative data on its effects, detailed experimental protocols, and visual aids to understand the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on antibody fucosylation, cell viability, antibody titer, and ADCC activity.

Table 1: Effect of this compound on Fucosylation Levels in CHO Cells

| This compound Concentration (µM) | % Afucosylation (Day 12) | Reference |

| 0 (Control) | ~5% | [1] |

| 200 | Significantly Reduced Fucosylation | [1] |

| 400 | Significantly Reduced Fucosylation | [1] |

Note: The referenced study showed a significant reduction in fucosylation with 2F-fucose analogues, with peracetylation having a minor impact on cellular entry but still resulting in slightly lower fucosylation levels.[1]

Table 2: Impact of this compound on Cell Viability and Antibody Titer in CHO Cells

| Treatment | Viable Cell Density (VCD) | Antibody Titer | Reference |

| Control | No significant negative impact | No significant negative impact | [1] |

| This compound | No significant negative impact | No significant negative impact | [1] |

Note: The study indicates that the addition of fucose analogues, including the peracetylated form, did not negatively impact cellular performance in terms of VCD and volumetric titer.[1]

Table 3: Enhancement of ADCC Activity with Afucosylated Antibodies

| Antibody Type | Fold Increase in ADCC Activity | Reference |

| Afucosylated IgG1 | 2- to 40-fold | [2] |

| Afucosylated Anti-CD20 mAb | Markedly increased ADCC | [12] |

| Afucosylated bNAbs | Strong enhancement of ADCC | [13] |

Note: The enhancement of ADCC is a well-documented consequence of afucosylation and is a primary motivation for using this compound.[2][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagents and Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder. For example, to prepare a 10 mg/mL stock solution from a 10 mg vial, add 1 mL of DMSO.

-

Resuspend the powder in DMSO to achieve the desired stock concentration (e.g., 34.2 mM).[6]

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[8][9]

-

Protocol 2: Production of Afucosylated Antibodies in Suspension Cell Culture (e.g., ExpiCHO-S™, Expi293F™)

-

Reagents and Materials:

-

Suspension-adapted mammalian cell line (e.g., ExpiCHO-S™, Expi293F™)

-

Appropriate cell culture medium and supplements

-

Plasmid DNA encoding the antibody of interest

-

Transfection reagent

-

This compound stock solution

-

Shake flasks or bioreactors

-

-

Procedure:

-

Culture the cells according to standard protocols to achieve the desired cell density for transfection.

-

On the day of transfection, dilute the this compound stock solution into the cell culture medium to achieve the desired final concentration (e.g., 200 µM).[6]

-

Add the this compound-containing medium to the cells immediately before transfection.[6]

-

Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the complexes to the cell culture.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 8% CO₂, shaking at 125 rpm) for the desired production period (typically 7-14 days).

-

Harvest the cell culture supernatant containing the secreted antibodies by centrifugation.

-

Purify the antibodies from the supernatant using standard methods (e.g., Protein A affinity chromatography).

-

Protocol 3: Analysis of Antibody Fucosylation by Mass Spectrometry

-

Reagents and Materials:

-

Purified antibody sample

-

PNGase F

-

Denaturing buffer

-

LC-MS system

-

-

Procedure:

-

Denature the purified antibody sample.

-

Release the N-glycans from the antibody by enzymatic digestion with PNGase F.

-

Separate and analyze the released glycans using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Identify and quantify the fucosylated and afucosylated glycan species based on their mass-to-charge ratios.

-

Calculate the percentage of afucosylation by dividing the peak area of the afucosylated glycan species by the total peak area of all glycan species.

-

Protocol 4: Assessment of ADCC Activity

-

Reagents and Materials:

-

Target cells expressing the antigen recognized by the antibody

-

Effector cells (e.g., primary NK cells or an NK cell line like NK92-CD16)

-

Afucosylated and fucosylated (control) antibody samples

-

Cell viability/cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)

-

-

Procedure:

-

Plate the target cells in a 96-well plate.

-

Add serial dilutions of the afucosylated and control antibodies to the wells.

-

Add the effector cells to the wells at a specific effector-to-target (E:T) cell ratio.

-

Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

-

Measure the extent of target cell lysis using a suitable cytotoxicity assay according to the manufacturer's instructions.

-

Plot the percentage of specific lysis against the antibody concentration and determine the EC₅₀ value for each antibody.

-

Compare the EC₅₀ values to quantify the enhancement in ADCC activity of the afucosylated antibody.

-

Visualizations

Caption: Mechanism of fucosylation inhibition by this compound.

Caption: Experimental workflow for producing and analyzing afucosylated antibodies.

References

- 1. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. casss.org [casss.org]

- 5. A novel bicistronic gene design couples stable cell line selection with a fucose switch in a designer CHO host to produce native and afucosylated glycoform antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ProteoCool: ProteoCool Pills#10: Use of this compound to produce low fucosilated monoclonal antibodies with Expi293 and ExpiCHO cell lines [proteocool.blogspot.com]

- 7. Impacts of fast production of afucosylated antibodies and Fc mutants in ExpiCHO-S™ for enhancing FcγRIIIa binding and NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. glpbio.com [glpbio.com]

- 11. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Afucosylated broadly neutralizing antibodies enhance clearance of HIV-1 infected cells through cell-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Roseorubicin A

For scientific researchers embarking on the study of Roseorubicin A, a lesser-known member of the anthracycline family of compounds, navigating the existing body of knowledge and designing future experiments requires precise and targeted information. To facilitate this process and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative analysis.

The curated list below aims to address the specific queries researchers may have at each stage of their investigation, from initial discovery and understanding of Roseorubicin A to its practical application in experimental settings and comparison with other established compounds. By aligning content with these specific search terms, research organizations and scientific platforms can better serve the informational needs of the scientific community and enhance the visibility of their resources.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Roseorubicin A discovery and isolation |

| Roseorubicin A source organism | |

| Roseorubicin A biosynthesis pathway | |

| Roseorubicin A chemical structure elucidation | |

| Roseorubicin A mechanism of action | |

| Roseorubicin A DNA intercalation properties | |

| Roseorubicin A topoisomerase II inhibition | |

| Roseorubicin A cytotoxic effects on cancer cells | |

| early studies on Roseorubicin A | |

| Roseorubicin A preliminary in vitro data | |

| Methodological & Application | Roseorubicin A synthesis and purification protocols |

| analytical methods for Roseorubicin A characterization | |

| Roseorubicin A HPLC-MS analysis | |

| Roseorubicin A NMR spectroscopy data | |

| Roseorubicin A in vitro cell culture assays | |

| determining IC50 of Roseorubicin A in cancer cell lines | |

| Roseorubicin A apoptosis induction assay | |

| Roseorubicin A reactive oxygen species (ROS) assay | |

| Roseorubicin A animal models for efficacy studies | |

| Roseorubicin A dosing and administration in mice | |

| Troubleshooting & Optimization | troubleshooting Roseorubicin A solubility issues |

| optimizing Roseorubicin A dosage for in vitro experiments | |

| preventing Roseorubicin A degradation in solution | |

| managing Roseorubicin A-induced cytotoxicity in normal cells | |

| improving Roseorubicin A stability for long-term storage | |

| dealing with inconsistent results in Roseorubicin A assays | |

| minimizing background noise in Roseorubicin A fluorescence assays | |

| Roseorubicin A resistance mechanisms in cancer cells | |

| overcoming off-target effects of Roseorubicin A | |

| protocol refinement for Roseorubicin A experiments | |

| Validation & Comparative | Roseorubicin A versus doxorubicin cytotoxicity comparison |

| comparative analysis of Roseorubicin A and other anthracyclines | |

| validating the anticancer activity of Roseorubicin A | |

| Roseorubicin A efficacy compared to epirubicin | |

| cross-resistance studies of Roseorubicin A | |

| comparing the cardiotoxicity of Roseorubicin A and doxorubicin | |

| validation of Roseorubicin A as a topoisomerase II inhibitor | |

| benchmarking Roseorubicin A against novel anticancer agents | |

| synergistic effects of Roseorubicin A with other chemotherapy drugs | |

| confirming the molecular target of Roseorubicin A |

A guide to dissolving and preparing 2F-Peracetyl-Fucose stock solutions.

A comprehensive compilation of SEO-driven, long-tail keywords has been curated for scientific researchers interested in AFM24, a tetravalent bispecific antibody under investigation for cancer therapy. The keywords are categorized based on five specific researcher intents to guide effective content creation.

The following table provides a detailed list of these keywords, designed to align with the various stages of scientific inquiry, from initial exploration to in-depth validation and comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | AFM24 mechanism of action in EGFR-positive tumors |

| Structure and function of the AFM24 bispecific antibody | |

| AFM24's binding affinity to CD16A and EGFR | |

| The role of innate cell engagers like AFM24 in oncology | |

| Preclinical validation of AFM24 targets in solid tumors | |

| Molecular characteristics of the AFM24 tetravalent antibody | |

| AFM24's interaction with natural killer (NK) cells and macrophages | |

| Distinguishing features of AFM24's mode of action | |